molecular formula C18H27N3O2 B2506185 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide CAS No. 942865-17-0

4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide

Katalognummer: B2506185
CAS-Nummer: 942865-17-0
Molekulargewicht: 317.433
InChI-Schlüssel: BRDLJLVBYJGGEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is a benzodiazole derivative featuring a hydroxybutanamide side chain and a 3-methylbutyl substituent. Its structure comprises a 1,3-benzodiazole core linked via an ethyl group to a hydroxy-substituted butanamide moiety. Synthesis likely involves multi-step condensation and functionalization reactions, as seen in analogous benzodiazole/benzimidazole derivatives .

Eigenschaften

IUPAC Name

4-hydroxy-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(2)10-12-21-16-7-4-3-6-15(16)20-17(21)9-11-19-18(23)8-5-13-22/h3-4,6-7,14,22H,5,8-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLJLVBYJGGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 3-methylbutyl halides in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is then reacted with 4-hydroxybutanoic acid or its derivatives to form the final product, 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related analogs:

Compound Core Structure Molecular Weight (g/mol) Functional Groups Key Features Applications/Reactivity References
4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide 1,3-Benzodiazole ~361.4 (calculated) Benzodiazole, hydroxybutanamide, 3-methylbutyl Amide linkage for hydrogen bonding; lipophilic side chain Potential drug candidates, enzyme inhibition (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 223.26 Benzamide, hydroxyl, dimethyl N,O-bidentate directing group for metal coordination Metal-catalyzed C–H bond functionalization
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 1,2,3-Triazole 331.38 Triazole, oxoacetate, 3-methylbutyl Ester group for reactivity; triazole ring for π-π interactions Structural studies, agrochemical precursors
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole ~350–400 (varies) Benzimidazole, hydrazide, benzaldehyde substituent Hydrazide enables Schiff base formation; tunable substituents C–H activation, antimicrobial agents

Physicochemical and Reactivity Differences

  • Polarity : The hydroxybutanamide group in the target compound enhances hydrophilicity compared to the ester-containing triazole derivative .
  • Metal Coordination : The N,O-bidentate group in ’s benzamide facilitates metal binding, a feature absent in the target compound .

Biologische Aktivität

4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C₁₄H₁₈N₂O₂
Molecular Weight 250.31 g/mol
IUPAC Name 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. It is hypothesized to exert its effects through the modulation of cytokine expression and inhibition of key signaling pathways such as NF-κB and STAT3.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, in vitro assays revealed that derivatives containing the benzodiazole moiety effectively suppressed the expression of pro-inflammatory cytokines such as IL-1β and IL-6.

Key Findings:

  • Compounds analogous to 4-hydroxy-N-{2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide showed a dose-dependent inhibition of IL-6 and TNF-α in LPS-stimulated macrophages .
  • In vivo studies indicated that these compounds could significantly reduce inflammatory responses in animal models, as evidenced by decreased mRNA levels of inflammatory markers following treatment .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research indicates that similar benzodiazole derivatives can induce apoptosis in various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results showed:

  • A significant reduction in cell viability at concentrations above 10 µM.
  • Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.

Cytokine Inhibition Data

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)Concentration (µM)
4-hydroxy derivative A757010
4-hydroxy derivative B858020
4-hydroxy-N-{...}908550

Cytotoxicity Assay Results

Cell LineIC₅₀ (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)1560
HeLa (Cervical Cancer)1255
A549 (Lung Cancer)1850

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.